BenchChemオンラインストアへようこそ!

1-(1,2,3,6-Tetrahydropyridin-4-yl)cyclobutane-1-carboxylic acid hydrochloride

Lipophilicity Drug-likeness Lead optimisation

1-(1,2,3,6-Tetrahydropyridin-4-yl)cyclobutane-1-carboxylic acid hydrochloride is a conformationally constrained amino acid building block. It combines a tetrahydropyridine ring (a partially saturated six-membered N-heterocycle) with a cyclobutane carboxylic acid moiety, offering a free secondary amine handle for immediate derivatisation.

Molecular Formula C10H16ClNO2
Molecular Weight 217.69
CAS No. 2241144-66-9
Cat. No. B2703248
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1,2,3,6-Tetrahydropyridin-4-yl)cyclobutane-1-carboxylic acid hydrochloride
CAS2241144-66-9
Molecular FormulaC10H16ClNO2
Molecular Weight217.69
Structural Identifiers
SMILESC1CC(C1)(C2=CCNCC2)C(=O)O.Cl
InChIInChI=1S/C10H15NO2.ClH/c12-9(13)10(4-1-5-10)8-2-6-11-7-3-8;/h2,11H,1,3-7H2,(H,12,13);1H
InChIKeyOMRVOTLZVBOJHM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(1,2,3,6-Tetrahydropyridin-4-yl)cyclobutane-1-carboxylic acid hydrochloride (CAS 2241144-66-9): Conformationally Constrained Amino Acid Scaffold Procurement Guide


1-(1,2,3,6-Tetrahydropyridin-4-yl)cyclobutane-1-carboxylic acid hydrochloride is a conformationally constrained amino acid building block . It combines a tetrahydropyridine ring (a partially saturated six-membered N-heterocycle) with a cyclobutane carboxylic acid moiety, offering a free secondary amine handle for immediate derivatisation. Its structural features position it as a candidate for incorporation into peptidomimetics, fragment-based drug discovery libraries, and structure–activity relationship (SAR) explorations where both rigidity and synthetic accessibility are required.

Why Generic Substitution Fails: Physicochemical and Synthetic Consequences of Replacing the Tetrahydropyridine-Cyclobutane Core


In medicinal chemistry, even single-bond modifications can markedly perturb key physicochemical parameters. Replacing the tetrahydropyridine ring with a fully saturated piperidine (e.g., 1-(piperidin-4-yl)cyclobutane-1-carboxylic acid hydrochloride) eliminates the double-bond geometry, alters basicity, and increases conformational flexibility, potentially changing target engagement . Similarly, substituting the free amine with a Boc- or Fmoc-protected variant imposes an additional deprotection step, reducing synthetic efficiency. These differences underscore why generic replacement of 1-(1,2,3,6-tetrahydropyridin-4-yl)cyclobutane-1-carboxylic acid hydrochloride by a superficially similar analog cannot be assumed to yield equivalent outcomes in downstream applications.

Quantitative Evidence for Differentiated Selection of 1-(1,2,3,6-Tetrahydropyridin-4-yl)cyclobutane-1-carboxylic acid hydrochloride


Measured Lipophilicity (CLogP) Compared to Key Analogs

The target compound's calculated partition coefficient (CLogP) is -1.704 , indicating higher aqueous solubility relative to more lipophilic analogs such as the Boc-protected variant 1-(1-(tert-butoxycarbonyl)-1,2,3,6-tetrahydropyridin-4-yl)cyclobutane-1-carboxylic acid (CAS 2241130-74-3). A lower CLogP may correlate with reduced non-specific protein binding and improved metabolic stability in early-stage drug discovery programs. Head-to-head experimental logP data for the piperidine analog are not publicly available, limiting direct comparison.

Lipophilicity Drug-likeness Lead optimisation

Commercial Availability: Stock Locations and Lead Time

The compound is stocked in the United States, Ukraine, and the European Union with a published lead time of 1–5 delivery days . This multi-continent inventory reduces procurement risk compared to less widely stocked analogs (e.g., the trifluoroacetyl derivative CAS 2680800-07-9), for which stock availability is often limited to a single geographic region.

Supply chain reliability Procurement efficiency Building block sourcing

Synthetic Handle: Free Secondary Amine vs. Protected Analogs

The compound provides a free secondary amine directly available for amide bond formation or reductive amination . In contrast, the commonly used Boc-protected analog (CAS 2241130-74-3) requires a separate deprotection step (e.g., TFA or HCl), which typically reduces overall yield by 10–20% and adds one extra synthetic operation. This direct usability translates to higher step economy in library synthesis.

Synthetic efficiency Deprotection avoidance Parallel synthesis

Conformational Restriction: Cyclobutane vs. Larger Rings

The cyclobutane ring in the target compound imposes significant conformational restriction compared to cyclopentane or cyclohexane analogs. Cyclobutane derivatives typically exhibit fewer low-energy conformers and a narrower range of torsional angles, which can enhance target selectivity . While no direct head-to-head binding data are available, this class-level advantage is well-documented in constrained amino acid design.

Conformational constraint Peptidomimetics Rigidification

Application Scenarios Where 1-(1,2,3,6-Tetrahydropyridin-4-yl)cyclobutane-1-carboxylic acid hydrochloride Provides a Procurement Advantage


Peptidomimetic Lead Optimisation with Strict LogP Constraints

When a lead series demands low lipophilicity (CLogP < 0) for metabolic stability, the target compound's CLogP of -1.704 makes it a suitable starting point compared to more lipophilic analogs. Its free amine further allows rapid SAR exploration without protection/deprotection overhead.

Parallel Library Synthesis Requiring High Step Economy

For medicinal chemistry groups synthesising libraries of >100 compounds, the elimination of one deprotection step per synthesis saves significant time and resources. The compound's free amine enables direct amide coupling , reducing cycle time and improving throughput.

Fragment-Based Drug Discovery (FBDD) in Regions Requiring Fast Resupply

In FBDD campaigns where rapid resupply of validated fragments is critical, the multi-continent stock (US, EU, UA) and 1–5 day lead time minimise downtime between biophysical screening rounds, a practical advantage over single-source analogs.

Quote Request

Request a Quote for 1-(1,2,3,6-Tetrahydropyridin-4-yl)cyclobutane-1-carboxylic acid hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.